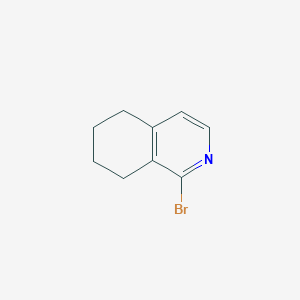

1-Bromo-5,6,7,8-tétrahydroisoquinoléine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse de précurseurs d'alcaloïdes

La 1-Bromo-5,6,7,8-tétrahydroisoquinoléine sert de précurseur dans la synthèse de divers alcaloïdes. Ces alcaloïdes possèdent des activités biologiques diverses et sont souvent utilisés en chimie médicinale pour leurs propriétés thérapeutiques . L'atome de brome dans le composé fournit un site réactif pour une fonctionnalisation supplémentaire, permettant la création d'une large gamme de dérivés d'alcaloïdes.

Réactions multi-composants (RMC)

Ce composé est utilisé dans les réactions multi-composants, qui sont essentielles en synthèse organique. Les RMC améliorent l'économie atomique, la sélectivité et le rendement, ce qui en fait une méthodologie durable en chimie synthétique . La structure du composé permet son incorporation dans des molécules complexes grâce à ces réactions, contribuant à la diversité des voies synthétiques.

Études d'activité biologique

L'échafaudage de la tétrahydroisoquinoléine est un fragment clé dans les molécules bioactives, y compris celles qui présentent des propriétés anti-inflammatoires et antineuro-inflammatoires . La recherche impliquant la this compound se concentre souvent sur l'exploration de ces activités biologiques et le développement de nouveaux agents thérapeutiques.

Catalyse asymétrique

Les dérivés de la this compound sont appliqués en catalyse asymétrique. Ils fonctionnent comme des échafaudages chiraux, qui sont essentiels pour la production de substances énantiomériquement pures . Ceci est particulièrement important dans l'industrie pharmaceutique, où la chiralité des médicaments peut affecter leur efficacité et leur sécurité.

Recherche antimicrobienne et antivirale

Les dérivés du composé présentent un éventail d'activités pharmacologiques, y compris des effets antimicrobiens et antiviraux . La recherche dans ce domaine vise à développer de nouveaux médicaments capables de lutter contre divers agents infectieux, en tirant parti du potentiel du composé en tant que structure de tête de file.

Thérapeutique des maladies neurodégénératives

Le motif structurel de la tétrahydroisoquinoléine est important dans les composés utilisés pour traiter les maladies neurodégénératives . La recherche sur la this compound et ses analogues pourrait conduire à la découverte de nouveaux traitements pour des affections telles que la maladie d'Alzheimer et la maladie de Parkinson.

Safety and Hazards

Orientations Futures

1,2,3,4-Tetrahydroisoquinolines, a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel analogs with potent biological activity. Future research may focus on the development of new and environmentally friendly methods for the synthesis of these derivatives .

Mécanisme D'action

Target of Action

Tetrahydroisoquinoline (thiq) analogs, which include 1-bromo-5,6,7,8-tetrahydroisoquinoline, have been reported to possess a wide range of pharmacological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs are known to exert diverse biological activities, suggesting that they interact with multiple targets . The specific interactions of 1-Bromo-5,6,7,8-tetrahydroisoquinoline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiq analogs, it can be inferred that multiple pathways might be influenced . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The molecular weight of 1-bromo-5,6,7,8-tetrahydroisoquinoline is 21209 , which is within the range generally favorable for oral bioavailability

Result of Action

Thiq analogs have been reported to exert diverse biological activities, suggesting that they may induce a variety of molecular and cellular changes .

Analyse Biochimique

Biochemical Properties

1-Bromo-5,6,7,8-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase. These interactions are crucial as they influence the metabolism of neurotransmitters like dopamine and serotonin. The compound’s bromine atom enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, 1-Bromo-5,6,7,8-tetrahydroisoquinoline can form complexes with various proteins, affecting their structural conformation and function .

Cellular Effects

The effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitter release and reuptake. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, 1-Bromo-5,6,7,8-tetrahydroisoquinoline affects the production of reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage .

Molecular Mechanism

At the molecular level, 1-Bromo-5,6,7,8-tetrahydroisoquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with monoamine oxidase leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters. Furthermore, 1-Bromo-5,6,7,8-tetrahydroisoquinoline can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can either upregulate or downregulate the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 1-Bromo-5,6,7,8-tetrahydroisoquinoline has been associated with alterations in cellular function, including changes in cell viability and proliferation rates. In vitro studies have shown that prolonged exposure can lead to increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce anxiety-like behaviors. At higher doses, it can induce neurotoxicity, characterized by motor deficits and neuronal cell death. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .

Metabolic Pathways

1-Bromo-5,6,7,8-tetrahydroisoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism also affects the production of reactive oxygen species, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, 1-Bromo-5,6,7,8-tetrahydroisoquinoline is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, which determine its ability to cross cellular membranes. Accumulation of 1-Bromo-5,6,7,8-tetrahydroisoquinoline in certain tissues can lead to localized effects, including tissue-specific toxicity .

Subcellular Localization

The subcellular localization of 1-Bromo-5,6,7,8-tetrahydroisoquinoline is critical for its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .

Propriétés

IUPAC Name |

1-bromo-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXOMWJRDOUVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)

![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)

![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)

![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)

![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)

![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)